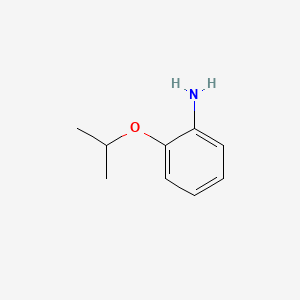

2-Isopropoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOZYLSYQJYXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183268 | |

| Record name | 2-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29026-74-2 | |

| Record name | 2-(1-Methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29026-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029026742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isopropoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M3MFC22JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and organic synthesis, a profound understanding of the physical properties of chemical entities is paramount. These properties not to only govern the behavior of a substance under various conditions but also critically influence its suitability for specific applications, from reaction kinetics to formulation and bioavailability. This technical guide is dedicated to a comprehensive exploration of the physical characteristics of 2-isopropoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to present this information with technical accuracy and field-proven insights, moving beyond a mere recitation of data to elucidate the underlying principles and experimental considerations.

This document is structured to provide a holistic understanding, beginning with the fundamental molecular and physical data, followed by a detailed examination of its spectral properties. We will delve into the experimental methodologies for determining these properties, offering a rationale for procedural choices that underscores the principles of scientific integrity. It is my hope that this guide will serve as an invaluable resource for researchers and professionals in their pursuit of scientific advancement.

Section 1: Core Physical and Molecular Properties

This compound, also known as o-isopropoxyaniline, is an aromatic organic compound with the chemical formula C₉H₁₃NO. Its structure, featuring an isopropoxy group and an amino group attached to a benzene ring in an ortho position, imparts a unique combination of physical and chemical characteristics that are crucial for its application in organic synthesis.

Molecular and General Properties

A foundational understanding of this compound begins with its basic molecular attributes, which are summarized in the table below. These values are fundamental for stoichiometric calculations in synthesis and for various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| CAS Number | 29026-74-2 | |

| Appearance | Brown to black liquid or solid |

It is noteworthy that there are discrepancies in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid. This variation may be attributed to the presence of impurities or the specific crystalline form of the compound.

Thermal and Density Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and are essential for designing reaction and purification protocols.

| Property | Value | Source(s) |

| Melting Point | 139-141 °C | |

| Boiling Point | 273.23 °C (rough estimate) | |

| Density | 1.0406 g/cm³ (rough estimate) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

The provided melting point suggests that at room temperature, pure this compound should be a solid. The description of it as a liquid by some suppliers may indicate that it is often handled in a molten state or as a supercooled liquid. The high boiling point is characteristic of an aromatic compound with polar functional groups capable of intermolecular hydrogen bonding.

Solubility Profile

The solubility of this compound is a key consideration for its use in various reaction media and for its purification.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2] |

| Organic Solvents | Soluble | [2] |

| Methanol | Slightly soluble | [2] |

| Chloroform | Slightly soluble | [2] |

The presence of the polar amino and ether groups allows for some interaction with polar solvents, while the nonpolar benzene ring contributes to its solubility in a range of organic solvents. The general principle of "like dissolves like" is a useful guide here; the aromatic and ether functionalities suggest solubility in solvents of moderate polarity.

Section 2: Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, and mass spectrometry is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of this compound provides detailed information about the arrangement of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 6.75 | m | 4H | Aromatic protons | - |

| 4.52 | m | 1H | CH (isopropoxy) | - |

| 3.77 | br s | 2H | NH₂ | - |

| 1.35 | d | 6H | CH₃ (isopropoxy) | 6.1 |

Source:

The multiplet in the aromatic region (δ 6.75 ppm) is indicative of the complex splitting patterns arising from the protons on the substituted benzene ring. The septet (or multiplet) for the methine proton of the isopropoxy group and the doublet for the methyl protons are characteristic of an isopropyl group. The broad singlet for the amino protons is typical and its chemical shift can be variable depending on the solvent and concentration.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~145 | C-O (aromatic) |

| ~140 | C-N (aromatic) |

| ~120-128 | Aromatic CH |

| ~70 | CH (isopropoxy) |

| ~22 | CH₃ (isopropoxy) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1620-1580 | N-H bend | Primary amine |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1020 | C-N stretch | Aromatic amine |

| 1100-1000 | C-O stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z of 151.

Predicted Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): A fragment at m/z 136.

-

Loss of an isopropyl group (-CH(CH₃)₂): A fragment at m/z 108.

-

Cleavage of the ether bond: This can lead to various fragments, including a prominent peak corresponding to the aromatic portion of the molecule.

Section 3: Experimental Methodologies and Rationale

The accurate determination of physical properties relies on standardized and carefully executed experimental protocols. The choice of method is often dictated by the physical state of the substance and the desired level of precision.

Workflow for Physical Property Determination

Caption: Workflow for the comprehensive determination of this compound's physical properties.

Step-by-Step Protocols

1. Melting Point Determination (for solid samples)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

-

Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range is indicative of impurities.

2. Boiling Point Determination (for liquid samples)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source.

-

Procedure:

-

Place a small amount of liquid this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

-

Causality: The continuous stream of bubbles indicates that the vapor pressure of the liquid is equal to or greater than the atmospheric pressure. As the liquid cools, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the external pressure forces the liquid into the capillary tube. This point represents the equilibrium between the liquid and vapor phases.

3. Density Determination (for liquid samples)

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer for high accuracy):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water and record the weight. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and record the weight.

-

Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

-

-

Causality: A pycnometer is designed to measure a precise and reproducible volume, which is essential for an accurate density determination. Temperature control is important as the density of liquids is temperature-dependent.

4. Solubility Determination

-

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

-

Procedure:

-

To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethanol, acetone, diethyl ether, toluene).

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Observe whether the solid has completely dissolved. If it has, the substance is soluble. If not, it is insoluble or sparingly soluble.

-

-

Causality: This qualitative assessment provides a practical understanding of which solvents are suitable for reactions, extractions, and purifications. For quantitative solubility, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined analytically.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in the pharmaceutical and chemical industries. By consolidating data on its molecular, thermal, density, solubility, and spectroscopic characteristics, and by elucidating the experimental methodologies for their determination, we have aimed to create a resource that is both comprehensive and practical. The discrepancies in the reported physical state and melting point highlight the importance of careful experimental verification and the potential influence of purity on physical properties. The provided spectroscopic data and predicted fragmentation patterns serve as a valuable reference for the identification and characterization of this compound. It is our conviction that a thorough understanding of these fundamental properties is indispensable for the effective and innovative application of this compound in research and development.

References

An In-Depth Technical Guide to 2-Isopropoxyaniline (CAS: 29026-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Alkoxy Anilines in Modern Synthesis

2-Isopropoxyaniline, a substituted aniline derivative, represents a class of versatile chemical intermediates that are crucial in the synthesis of complex organic molecules. While aniline itself is a well-known potential "structural alert" in drug discovery due to its propensity for metabolic activation into reactive species, the strategic introduction of substituents like the isopropoxy group can modulate its electronic and steric properties. This guide provides a comprehensive technical overview of this compound, covering its physicochemical characteristics, synthesis, safety considerations, and its role as a building block in the development of pharmaceuticals and other specialized chemicals. For drug development professionals, understanding the nuances of such intermediates is key to designing molecules with improved metabolic stability and desirable pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 29026-74-2 | |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | |

| Physical Form | Solid | |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | ~273.23 °C (rough estimate) | [1] |

| Density | ~1.0406 g/cm³ (rough estimate) | [1] |

| pKa | ~5.17 (Predicted) | [1] |

Note: Some sources may describe this compound as a brown to black liquid, which could be attributed to impurities or the presence of its hydrochloride salt form.[1]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves a two-step process, starting from a readily available precursor. This pathway is favored for its efficiency and scalability.

Experimental Protocol: Catalytic Hydrogenation of 1-Isopropoxy-2-nitrobenzene

The following protocol outlines a general procedure for the synthesis of this compound.[1]

-

Dissolution: Dissolve 1-isopropoxy-2-nitrobenzene (e.g., 5.00 g, 27.5 mmol) in methanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to catalytic hydrogenation under hydrogen pressure (e.g., 60 psi) with agitation until the reaction is complete (monitored by TLC or GC).

-

Filtration: Upon reaction completion, carefully filter the mixture to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield this compound. The product is typically obtained as a brown oil.

-

Confirmation: The structure of the product can be confirmed by ¹H NMR and mass spectrometry. For example, the mass spectrum (DCI/NH₃) would show m/e 152 (M + H)⁺.[1]

Applications in Synthesis

Alkoxy anilines, including this compound and its isomers, are valuable intermediates in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

Pharmaceutical Intermediates

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is relevant to medicinal chemistry. The isopropoxy group can serve to block a potential site of metabolism and influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The broader class of isopropoxyanilines is utilized in the production of various therapeutic agents, including antipsychotics, antidepressants, and antihypertensive agents.[2] The aniline moiety provides a reactive handle for a variety of chemical transformations, such as N-alkylation, acylation, and diazotization, allowing for its incorporation into more complex molecular scaffolds.

Agrochemical Synthesis

Similar to their role in pharmaceuticals, isopropoxyanilines serve as precursors in the manufacturing of herbicides and other agrochemicals.[2] The specific substitution pattern on the aniline ring is a key determinant of the final product's biological activity.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and quality of this compound used in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Purpose | Key Considerations |

| ¹H NMR | Structural elucidation and confirmation. | The spectrum should show characteristic peaks for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. |

| GC-MS | Purity assessment and identification of volatile impurities. | A suitable column and temperature program should be selected to achieve good separation of the main component from any potential byproducts or starting materials. |

| HPLC | Quantification and purity determination. | A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for method development. |

| FTIR | Identification of functional groups. | Expect to see characteristic absorption bands for the N-H stretches of the amine and the C-O stretch of the ether. |

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Hazard Class: Irritant[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Protect from light.[1]

Conclusion

This compound (CAS: 29026-74-2) is a valuable chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its synthesis via the catalytic hydrogenation of 1-isopropoxy-2-nitrobenzene is a well-established and scalable method. While handling this compound requires adherence to standard safety protocols for irritants, its utility as a building block for introducing the isopropoxy aniline moiety into larger structures is undeniable. For drug development professionals, the strategic use of such substituted anilines can be a key tool in modulating the properties of lead compounds to enhance their therapeutic potential.

References

A Comprehensive Spectroscopic Guide to 2-Isopropoxyaniline for Research and Development

An In-Depth Technical Guide:

This guide provides a detailed analysis of the spectroscopic data for 2-isopropoxyaniline (CAS: 29026-74-2), a key intermediate in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, establishing the unequivocal identity and purity of such reagents is paramount. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpretation, ensuring a self-validating approach to molecular characterization.

The structural integrity of this compound, with its empirical formula C₉H₁₃NO and molecular weight of 151.21 g/mol , is confirmed through a multi-technique spectroscopic approach. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), presenting validated protocols, in-depth spectral interpretation, and summary data to facilitate seamless integration into your research workflows.

Chapter 1: Infrared (IR) Spectroscopy: Mapping Functional Groups

1.1. Principle & Application: The "Why" of IR

Infrared spectroscopy is the foundational step in structural elucidation. It provides a rapid, non-destructive fingerprint of a molecule's functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can confirm the presence of key bonds, such as the N-H of the amine, the C-O of the ether, and the characteristic bonds of the aromatic ring. This technique is indispensable for quickly verifying that the primary structural motifs of this compound are present in a sample.

1.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of ATR-FTIR is deliberate; it requires minimal sample preparation and is suitable for solid samples, which is the typical form of this compound.

-

Instrument Preparation: Ensure the Thermo Nicolet NEXUS 870 spectrometer (or equivalent) is powered on and the MCT detector is cooled with liquid nitrogen.[1]

-

Background Scan: Clean the surface of the ZnSe or diamond ATR crystal with isopropanol and acquire a background spectrum. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal surface absorptions from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. This is vital for achieving a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.[1]

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

1.3. Spectral Interpretation

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are found just below 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether is a strong, characteristic band typically found between 1200-1250 cm⁻¹.[1]

1.4. Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3450 - 3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| ~2980 - 2850 | C-H Stretch | Isopropyl Group | Medium-Strong |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Strong |

| ~1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

Chapter 2: ¹H NMR Spectroscopy: Elucidating the Proton Environment

2.1. Principle & Application: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. By analyzing the chemical shift, integration, and signal splitting (multiplicity), we can piece together the exact structure of this compound.

2.2. Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals overwhelming the analyte signals.

-

Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and provides a reference point for all other chemical shifts.

-

Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full proton relaxation between pulses, ensuring accurate signal integration.

2.3. Spectral Interpretation

The ¹H NMR spectrum provides an unambiguous confirmation of the structure.[2]

-

Isopropyl Protons: The six methyl protons (CH₃) of the isopropyl group are equivalent and appear as a doublet around δ 1.35 ppm due to coupling with the single methine proton. The methine proton (-CH-) appears as a multiplet (specifically a septet) around δ 4.52 ppm, split by the six methyl protons. The J-coupling constant of ~6.1 Hz is characteristic of this arrangement.[2]

-

Aromatic Protons: The four protons on the benzene ring are in different chemical environments and will appear as a complex multiplet pattern, generally in the range of δ 6.7-7.2 ppm.[2] The electron-donating nature of both the amino and isopropoxy groups shifts these protons upfield compared to unsubstituted benzene (δ 7.26 ppm).[3]

-

Amine Protons: The two amine protons (-NH₂) typically appear as a broad singlet around δ 3.77 ppm.[2] The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. This peak will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.

2.4. Data Summary: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | Multiplet | 4H | Ar-H |

| ~4.52 | Septet (m) | 1H | -O-CH -(CH₃)₂ |

| ~3.77 | Broad Singlet | 2H | -NH ₂ |

| ~1.35 | Doublet | 6H | -O-CH-(CH ₃)₂ |

Chapter 3: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

3.1. Principle & Application: The Carbon Framework

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Although the ¹³C isotope has a low natural abundance (~1.1%), modern NMR techniques like proton decoupling allow for the clear observation of a distinct signal for each unique carbon atom.

3.2. Experimental Protocol

The protocol is nearly identical to that for ¹H NMR, using the same sample. A proton-decoupled pulse sequence is used, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

3.3. Spectral Interpretation

For this compound, we expect to see 7 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

-

Aliphatic Carbons: The two methyl carbons of the isopropyl group are equivalent and will appear as a single peak at the highest field (lowest ppm), typically around δ 22 ppm. The methine carbon will be further downfield, around δ 70 ppm, due to its direct attachment to the electronegative oxygen atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon atom directly attached to the oxygen (C-O) will be the most downfield aromatic signal (~δ 145-150 ppm). The carbon attached to the nitrogen (C-N) will also be significantly downfield (~δ 135-140 ppm). The remaining four aromatic carbons will appear between δ 110-125 ppm. The specific shifts can be predicted using additivity rules or compared to similar alkoxy-substituted anilines.[4]

3.4. Data Summary: Predicted ¹³C NMR Spectroscopy (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~147 | C -O |

| ~138 | C -NH₂ |

| ~122 | Ar-C H |

| ~118 | Ar-C H |

| ~116 | Ar-C H |

| ~114 | Ar-C H |

| ~71 | -O-C H-(CH₃)₂ |

| ~22 | -O-CH-(C H₃)₂ |

Chapter 4: Mass Spectrometry: Confirming Molecular Weight and Structure

4.1. Principle & Application: Weighing the Molecule

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), we can generate a protonated molecular ion [M+H]⁺, allowing for the precise determination of the molecular mass. Further fragmentation of this ion (MS/MS) provides structural information that corroborates the NMR and IR data.

4.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. A trace of formic acid is often added to the solvent to facilitate protonation.[5]

-

Mass Analysis: Scan a suitable m/z range (e.g., 50-300 Da) to observe the protonated molecule.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 152.1) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.

4.3. Spectral Interpretation

The ESI mass spectrum will show a prominent base peak at an m/z of 152.1, corresponding to the protonated molecule [C₉H₁₃NO + H]⁺.[2][6] The high-resolution mass should match the calculated exact mass (152.10700 Da) within a few ppm, confirming the elemental composition.[6]

The MS/MS fragmentation pattern is key to confirming the connectivity. A primary and highly probable fragmentation pathway involves the loss of a neutral propene molecule (42 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 110. This corresponds to the protonated 2-aminophenol structure.

4.4. Data Summary: ESI-MS

| m/z (Daltons) | Assignment |

| 152.1 | [M+H]⁺ (Protonated Molecular Ion) |

| 110.1 | [M+H - C₃H₆]⁺ (Loss of propene) |

Chapter 5: Integrated Spectroscopic Workflow & Data Visualization

A robust characterization relies on the convergence of data from multiple techniques. The workflow below illustrates the logical progression from initial functional group identification to definitive structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

The fragmentation pathway is a critical piece of evidence derived from mass spectrometry.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. The characteristic N-H and C-O stretches in the IR, the distinct isopropyl and aromatic signals in the ¹H NMR, the unique carbon framework revealed by ¹³C NMR, and the definitive molecular weight and fragmentation pattern from MS all converge to unequivocally confirm the structure. This guide provides the necessary protocols and interpretive logic for researchers to confidently verify the identity and purity of this important chemical building block.

References

An In-Depth Technical Guide to 2-Isopropoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyaniline, a substituted aniline derivative, is a key building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—an aromatic amine ortho-substituted with a bulky isopropoxy group—confer specific reactivity and properties that make it a valuable intermediate in the creation of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications in drug discovery, alongside established safety and handling protocols.

Core Molecular Attributes

This compound is characterized by the following fundamental properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| CAS Number | 29026-74-2 | [1] |

| Appearance | Brown to black liquid or solid | [1][2] |

| Melting Point | 139-141 °C | [2] |

| Boiling Point | ~273 °C (estimate) | [2] |

| pKa | 5.17 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation.

Synthetic Workflow Overview

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reduction of nitroarenes.[2]

Materials:

-

1-Isopropoxy-2-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 1-isopropoxy-2-nitrobenzene (e.g., 5.00 g, 27.5 mmol) in methanol.[2]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature.[2]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; keep it wet and dispose of it appropriately.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting crude this compound, typically a brown oil, can be used directly or purified further by column chromatography or distillation if necessary. A reported yield for this reaction is approximately 90%.[2]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| Isopropyl -CH₃ | ~1.35 | Doublet (d) | 6H | ~6.1 | The two methyl groups are equivalent and are split by the methine proton. |

| Amino -NH₂ | ~3.77 | Broad Singlet (br s) | 2H | - | The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen exchange. |

| Isopropyl -CH | ~4.52 | Multiplet (m) or Septet | 1H | ~6.1 | This proton is split by the six equivalent methyl protons. |

| Aromatic -CH | ~6.75 | Multiplet (m) | 4H | - | The aromatic protons appear as a complex multiplet due to their proximity and coupling with each other. |

Note: Data is based on a spectrum taken in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum distinguishes the unique carbon atoms within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Isopropyl -CH₃ | ~22 | Shielded aliphatic carbon. |

| Isopropyl -CH | ~71 | Aliphatic carbon attached to an electronegative oxygen atom. |

| Aromatic C-NH₂ | ~115-120 | Aromatic carbon directly attached to the electron-donating amino group. |

| Aromatic C-H | ~118-122 | Aromatic carbons influenced by both the amino and isopropoxy groups. |

| Aromatic C-O | ~140-145 | Aromatic carbon attached to the isopropoxy group, deshielded by oxygen. |

| Aromatic C (quaternary) | ~135-140 | Quaternary aromatic carbon. |

Note: These are predicted ranges. Actual values can vary based on solvent and other experimental conditions.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (Amine) | 3500 - 3300 | Medium | N-H stretch (primary amines show two bands) |

| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretch |

| C-H (Aliphatic) | 2980 - 2850 | Medium to Strong | C-H stretch |

| C=C (Aromatic) | 1600 - 1450 | Medium | C=C ring stretch |

| C-O (Ether) | 1320 - 1000 | Strong | C-O stretch |

| C-N (Amine) | 1335 - 1250 | Strong | C-N stretch |

Note: These are characteristic ranges for the functional groups present.[4]

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern can provide further structural information.

Expected Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z = 136.

-

Loss of the isopropyl group (-CH(CH₃)₂): A significant peak at m/z = 108, resulting from the cleavage of the ether bond.

-

Loss of propene (CH₂=CHCH₃) via McLafferty-type rearrangement: A peak at m/z = 109.

Caption: Common fragmentation pathways for this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electron-donating isopropoxy group on the aromatic ring.

Key Reactions

-

N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. This is a common step in building more complex molecular scaffolds.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring (e.g., via Sandmeyer reactions).

-

Electrophilic Aromatic Substitution: The electron-donating nature of both the amino and isopropoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups will influence the position of substitution.

Role in Medicinal Chemistry

Aniline and its derivatives are prevalent motifs in many FDA-approved drugs.[5][6] They serve as versatile scaffolds and key intermediates. While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in publicly available literature, its structure is highly relevant for the synthesis of bioactive molecules. Substituted anilines are core components of numerous kinase inhibitors, GPCR modulators, and other therapeutic agents. The ortho-isopropoxy group can provide steric hindrance that influences the conformation of the final molecule, potentially enhancing selectivity for a biological target or modifying its metabolic profile.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

It is noted to be heat and air-sensitive; storage at refrigerated temperatures (2-8 °C) under an inert gas like argon is recommended.[8]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for its effective use in research and development. The detailed spectroscopic data and protocols provided in this guide serve as a valuable resource for scientists, enabling the confident synthesis, characterization, and application of this versatile intermediate in the pursuit of novel chemical entities and therapeutic agents.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis [mdpi.com]

- 7. 3-Isopropoxyaniline, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Synthesis of 2-Isopropoxyaniline from 2-Isopropoxynitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic amines are a cornerstone of modern organic synthesis, serving as vital precursors and key intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[1] Among these, 2-isopropoxyaniline is a valuable building block, and its synthesis from 2-isopropoxynitrobenzene is a frequently employed transformation. The reduction of a nitroarene to its corresponding aniline is one of the most efficient methods for introducing an amino group onto an aromatic ring.[1] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanisms, a comparative analysis of various reduction methodologies, detailed experimental protocols, and critical safety considerations.

The conversion of 2-isopropoxynitrobenzene to this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). While historically accomplished using metals in acidic media, contemporary methods often favor catalytic hydrogenation and transfer hydrogenation due to milder reaction conditions, higher yields, and a more favorable environmental profile.[1] This document will explore these modern techniques in detail, offering insights into the causal factors that guide experimental design and reagent selection.

Reaction Mechanism: From Nitroarene to Aniline

The reduction of a nitroarene to an aniline is a multi-step process that proceeds through several intermediates. While the exact pathway can vary depending on the chosen reducing agent and reaction conditions, a generally accepted sequence involves the progressive reduction of the nitrogen atom.

The initial step is the reduction of the nitro group to a nitroso group (-NO). This is followed by further reduction to a hydroxylamine (-NHOH), which is then ultimately converted to the final amine product.[2] In some cases, particularly with certain metal catalysts, condensation reactions between intermediates can lead to the formation of azoxy and azo compounds, which are then further reduced to the aniline.[3]

Below is a generalized schematic of the reduction pathway:

Caption: Generalized pathway for the reduction of a nitroarene to an aniline.

Methodologies for the Reduction of 2-Isopropoxynitrobenzene

The choice of reduction method is a critical decision in the synthesis of this compound, with each approach offering a unique balance of efficiency, selectivity, cost, and safety. This section will explore the most prevalent techniques, providing detailed protocols and a comparative analysis.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely adopted and highly efficient method for the reduction of nitroarenes.[4] This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is favored for its high activity and efficiency in promoting the addition of hydrogen across the nitro group.[4][5] The carbon support provides a large surface area for the reaction to occur.[5]

-

Solvent: Methanol or ethanol are common solvents as they readily dissolve the nitroarene and are relatively inert under the reaction conditions.

-

Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply for the reduction. This is often achieved using a balloon filled with hydrogen or a pressurized hydrogenation apparatus.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Reactor Setup: In a flask equipped with a magnetic stir bar, dissolve 2-isopropoxynitrobenzene (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

-

Hydrogen Atmosphere: Purge the flask with nitrogen or argon, then introduce hydrogen gas (e.g., via a balloon or from a cylinder).

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.[6]

Transfer Hydrogenation

Transfer hydrogenation has emerged as a safer and more convenient alternative to traditional catalytic hydrogenation, as it avoids the direct handling of flammable hydrogen gas.[1] This method utilizes a hydrogen donor molecule, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst.[1][7]

Causality of Experimental Choices:

-

Hydrogen Donor: Hydrazine hydrate is a highly effective hydrogen source for the reduction of nitro groups.[8] It decomposes in the presence of the catalyst to generate hydrogen in situ.

-

Catalyst: As with catalytic hydrogenation, palladium on carbon is a highly effective catalyst for transfer hydrogenation.[1][7]

-

Solvent: Alcohols like ethanol are suitable solvents for this reaction.

Experimental Protocol: Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

-

Reactor Setup: To a solution of 2-isopropoxynitrobenzene (1.0 eq) in ethanol, add 10% palladium on carbon (5-10 mol%).

-

Hydrogen Donor Addition: Heat the mixture to reflux and then add hydrazine hydrate (typically 2-3 equivalents) dropwise.

-

Reaction: Continue to reflux the mixture, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography.

A Chinese patent describes a similar process for a substituted isopropoxyaniline using a composite catalyst and hydrazine hydrate in ethanol, highlighting the industrial applicability of this method.[9]

Metal-Acid Reductions

The reduction of nitroarenes using a metal in the presence of an acid is a classic and robust method.[1] Common metal/acid combinations include iron/hydrochloric acid (Fe/HCl) and tin(II) chloride/hydrochloric acid (SnCl₂/HCl).

a) Iron and Hydrochloric Acid (Béchamp Reduction)

This method is cost-effective and often preferred in industrial settings.[10][11] An interesting feature of this reaction is that the iron(II) chloride formed can be hydrolyzed to regenerate hydrochloric acid, meaning only a catalytic amount of acid is required to initiate the reaction.[10][11]

Causality of Experimental Choices:

-

Metal: Iron powder is an inexpensive and effective reducing agent.[4]

-

Acid: Hydrochloric acid provides the necessary protons for the reduction and facilitates the reaction.

Experimental Protocol: Fe/HCl Reduction

-

Reactor Setup: In a round-bottom flask, create a stirred mixture of 2-isopropoxynitrobenzene (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol and water.

-

Acid Addition: Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid.

-

Reaction: Continue refluxing and monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture and make it basic with sodium carbonate or sodium hydroxide.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified.

b) Tin(II) Chloride Reduction

Tin(II) chloride is a mild and selective reducing agent for nitro groups.[4][12] It is particularly useful when other reducible functional groups are present in the molecule.

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride acts as the electron donor in this reduction.[12]

-

Solvent: Ethanol is a common solvent for this transformation.

Experimental Protocol: SnCl₂ Reduction

-

Reactor Setup: Dissolve 2-isopropoxynitrobenzene (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Workup: After the reaction is complete, pour the mixture into ice-water and make it strongly basic with sodium hydroxide.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.[13]

Comparative Summary of Reduction Methods

| Method | Reducing Agent | Catalyst | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas | Pd/C | Methanol/Ethanol | Room Temp. | High yield, clean reaction | Requires handling of flammable H₂ gas |

| Transfer Hydrogenation | Hydrazine Hydrate | Pd/C | Ethanol | Reflux | Avoids H₂ gas, mild conditions | Hydrazine is toxic |

| Fe/HCl Reduction | Iron Powder | None (HCl initiator) | Ethanol/Water | Reflux | Inexpensive, scalable | Generates iron waste, workup can be tedious |

| SnCl₂ Reduction | Tin(II) Chloride | None | Ethanol | Room Temp./Heat | Mild, selective | Generates tin waste, stoichiometric reagent |

Purification and Characterization

Following the synthesis, the crude this compound must be purified and its identity confirmed.

Purification Techniques

-

Distillation: For liquid products, vacuum distillation can be an effective method for purification, separating the desired aniline from non-volatile impurities.

-

Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to isolate the product from byproducts and unreacted starting material.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The amine protons often appear as a broad singlet.[15] The integration of these signals will correspond to the number of protons in each environment. A published ¹H NMR spectrum for this compound shows a doublet for the six methyl protons, a broad singlet for the two amine protons, a multiplet for the methine proton, and a multiplet for the four aromatic protons.[6]

-

¹³C NMR: Will show the expected number of signals for the different carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic N-H stretching absorptions for the primary amine group in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region due to symmetric and asymmetric stretching.[15]

-

-

Mass Spectrometry (MS):

-

Will show the molecular ion peak corresponding to the molecular weight of this compound (151.21 g/mol ).[16] The fragmentation pattern can provide further structural information.

-

Safety and Handling

Safety is paramount when performing any chemical synthesis. The reagents and products involved in the synthesis of this compound present several hazards that must be properly managed.

Hazardous Materials

-

Nitroaromatic Compounds (e.g., 2-isopropoxynitrobenzene): These compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[17] They are also potential environmental hazards.[18]

-

Anilines (e.g., this compound): Anilines are toxic and can cause a range of health effects, including cyanosis (a blue discoloration of the skin due to lack of oxygen).[19] They can be absorbed through the skin.[19]

-

Hydrazine Hydrate: This substance is corrosive, toxic, and a suspected carcinogen.

-

Palladium on Carbon: While the metal itself is not particularly hazardous, finely divided palladium on carbon can be pyrophoric (ignite spontaneously in air), especially after use in hydrogenation reactions when it is dry and saturated with hydrogen.

-

Acids (e.g., HCl): Concentrated acids are corrosive and can cause severe burns.

-

Solvents (e.g., Methanol, Ethanol): These are flammable liquids. Methanol is also toxic.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.[20]

-

Gloves: Chemically resistant gloves should be worn.[20]

-

Lab Coat: A lab coat should be worn to protect from splashes.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhaling vapors.[17][20]

Handling and Disposal

-

All manipulations of hazardous chemicals should be performed in a fume hood.

-

Spill kits should be readily available.

-

Waste materials, including solvents and reaction residues, must be disposed of in accordance with institutional and governmental regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

The synthesis of this compound from 2-isopropoxynitrobenzene is a fundamental transformation in organic chemistry with significant applications in the pharmaceutical and chemical industries. This guide has provided a detailed examination of the key methodologies for this reduction, including catalytic hydrogenation, transfer hydrogenation, and metal-acid reductions. By understanding the underlying principles and the rationale behind experimental choices, researchers can select and optimize the most appropriate synthetic route for their specific needs. Adherence to rigorous safety protocols is essential to ensure the well-being of laboratory personnel and to minimize environmental impact. The characterization techniques outlined herein provide the necessary tools to verify the identity and purity of the final product, ensuring its suitability for subsequent applications.

References

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound CAS#: 29026-74-2 [amp.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. brainly.in [brainly.in]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 13. scispace.com [scispace.com]

- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. westliberty.edu [westliberty.edu]

- 19. bloomtechz.com [bloomtechz.com]

- 20. carlroth.com:443 [carlroth.com:443]

Solubility of 2-Isopropoxyaniline in different solvents

An In-depth Technical Guide to the Solubility of 2-Isopropoxyaniline in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] this compound, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a solubility profile that is crucial for its handling, formulation, and reaction kinetics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents. It delves into the molecular interactions governing its solubility, presents a detailed protocol for its experimental determination using the reliable shake-flask method, and offers insights into the interpretation of solubility data for drug development applications.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the realm of drug discovery and development, understanding the solubility of a compound is of paramount importance.[1][2] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising drug candidate. This compound, with its chemical formula C9H13NO, is a vital building block in organic synthesis.[3][4][5] Its solubility characteristics dictate the choice of solvents for synthesis, purification, and formulation, directly impacting yield, purity, and the ultimate performance of the final drug product. This guide aims to provide a detailed exploration of the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of the molecules involved.[6][7][8] The structure of this compound, featuring a benzene ring, an amino group (-NH2), and an isopropoxy group (-OCH(CH3)2), presents a fascinating interplay of polar and non-polar characteristics that dictate its solubility.

-

Molecular Structure of this compound:

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[9]

-

Amino Group (-NH2): The amino group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like water and alcohols.[6][10]

-

Isopropoxy Group (-OCH(CH3)2): The ether linkage in the isopropoxy group can act as a hydrogen bond acceptor. However, the bulky isopropyl group introduces steric hindrance and contributes to the overall non-polar character of the molecule.

-

-

Intermolecular Forces at Play:

-

Hydrogen Bonding: The ability of the amino group to form hydrogen bonds is a significant driver of solubility in protic solvents.[6][11]

-

Dipole-Dipole Interactions: The polar nature of the C-N and C-O bonds leads to dipole-dipole interactions with polar aprotic solvents.[6]

-

London Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction in non-polar solvents.[6]

-

The balance between the hydrophobic benzene ring and isopropoxy group and the hydrophilic amino group results in this compound being generally more soluble in organic solvents than in water. Aromatic amines, like aniline, are known to have limited solubility in water due to the large non-polar benzene ring.[9][12][13] The presence of the isopropoxy group further increases the non-polar surface area, likely reducing aqueous solubility compared to aniline itself.

Solubility Profile of this compound: A Comparative Analysis

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic benzene ring and isopropoxy group outweigh the hydrogen bonding capability of the amino group.[9][12][13] |

| Methanol | Polar Protic | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the amino group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.[14] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amino group of this compound. |

| Dichloromethane | Polar Aprotic | Soluble | The polarity of dichloromethane allows for dipole-dipole interactions. |

| Toluene | Non-polar | Moderately Soluble | The non-polar nature of toluene interacts favorably with the benzene ring of this compound. |

| Hexane | Non-polar | Sparingly Soluble | The highly non-polar nature of hexane has limited interaction with the polar amino group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong polar aprotic solvent capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[14] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[15][16][17] It involves allowing a surplus of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Principle of the Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is at its maximum, representing the thermodynamic solubility.

Experimental Protocol

Materials and Equipment:

-

This compound (solid)[4]

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Hydrogen Bonding

The primary amino group of this compound is the key player in its interaction with protic solvents. In a solvent like methanol, the hydroxyl group can donate a hydrogen bond to the nitrogen atom of the amino group and the oxygen of the isopropoxy group, while the hydrogen atoms of the amino group can donate hydrogen bonds to the oxygen atom of methanol. These favorable interactions overcome the solute-solute and solvent-solvent forces, leading to good solubility.

Influence of Steric Hindrance

The isopropoxy group, being bulkier than a methoxy or ethoxy group, can introduce steric hindrance, potentially affecting the solvation of the adjacent amino group. This steric effect might slightly reduce the solubility compared to less hindered analogues.

Diagram of Molecular Interactions

Caption: Molecular interactions governing the solubility of this compound in different solvent types.

Conclusion and Implications for Drug Development

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in pharmaceutical research and development. This guide has elucidated the key structural and intermolecular factors that govern its solubility and has provided a robust experimental protocol for its quantitative determination. By applying the principles and methodologies outlined herein, researchers can optimize reaction conditions, select appropriate formulation strategies, and ultimately accelerate the development of new and effective medicines. The predicted solubility profile serves as a valuable starting point for experimental investigation, emphasizing the importance of empirical data in the scientific process.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. teachy.ai [teachy.ai]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Aniline is insoluble in water because: - askIITians [askiitians.com]

- 13. embibe.com [embibe.com]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

2-Isopropoxyaniline: A Versatile Building Block in Modern Organic Synthesis

An In-Depth Technical Guide

Core Characteristics of 2-Isopropoxyaniline

This compound, also known as 2-(1-Methylethoxy)benzenamine, is an aromatic amine distinguished by the presence of an isopropoxy group ortho to the amino functionality.[1] This substitution pattern is not merely incidental; it imparts specific steric and electronic properties that chemists can strategically exploit. The bulky isopropoxy group can direct incoming electrophiles and influence the conformation of the final molecule, while its electron-donating nature activates the benzene ring, facilitating electrophilic substitution reactions.[2]

A summary of its key physicochemical properties is presented below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 29026-74-2 | [3] |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Brown to black liquid/solid | [1] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | ~242-273 °C (estimate) | [1][3] |

| Density | ~1.014-1.04 g/cm³ (estimate) | [1][3] |

| pKa | 5.17 ± 0.10 (Predicted) | [1] |

| SMILES | CC(C)Oc1ccccc1N | [4] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro-aromatic precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding method.

The logical flow of this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

The choice of a Palladium on Carbon (Pd/C) catalyst is critical; it provides a surface for the reaction to occur efficiently and is easily removed by filtration post-reaction. The use of hydrogen gas at moderate pressure (e.g., 60 psi) ensures the complete reduction of the nitro group to the primary amine without affecting the isopropoxy ether linkage or the aromatic ring.[1]

Detailed Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a suitable pressure vessel, dissolve 1-isopropoxy-2-nitrobenzene (5.00 g, 27.5 mmol) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 60 psi. Stir the reaction mixture vigorously at room temperature.

-